molecular formula C14H17N3O B13180934 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B13180934
M. Wt: 243.30 g/mol
InChI Key: OTRXVAJGFQFQJN-UHFFFAOYSA-N
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Description

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one is a compound that features an indole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, while the piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides for the indole ring; nucleophiles like amines or thiols for the piperazine ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1h-Indol-3-yl)-1-(morpholin-4-yl)ethan-1-one
  • 2-(1h-Indol-3-yl)-1-(piperidin-1-yl)ethan-1-one
  • 2-(1h-Indol-3-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(1h-Indol-3-yl)-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both the indole and piperazine rings, which confer distinct chemical and biological properties. The combination of these two moieties can result in enhanced binding affinity, selectivity, and potential therapeutic effects compared to similar compounds.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1-piperazin-1-ylethanone

InChI

InChI=1S/C14H17N3O/c18-14(17-7-5-15-6-8-17)9-11-10-16-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2

InChI Key

OTRXVAJGFQFQJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CNC3=CC=CC=C32

Origin of Product

United States

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